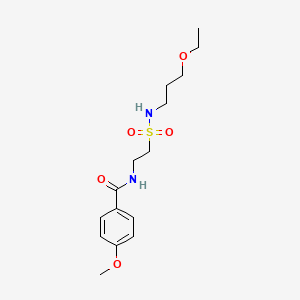

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide

Description

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxypropylsulfamoyl group and a methoxybenzamide moiety. Its molecular formula is C14H22N2O4S.

Properties

IUPAC Name |

N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-3-22-11-4-9-17-23(19,20)12-10-16-15(18)13-5-7-14(21-2)8-6-13/h5-8,17H,3-4,9-12H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUZPRDYPRZFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with ethoxypropylamine to form an intermediate, which is then reacted with sulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide may inhibit dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of various sulfonamide derivatives, including compounds similar to N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide. The results indicated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential for clinical applications in treating bacterial infections.

Anti-inflammatory Properties

The compound also shows promise in modulating inflammatory responses. Sulfonamides have been reported to influence various inflammatory pathways, potentially reducing inflammation in conditions such as arthritis.

Case Study: Anti-inflammatory Effects

Research published in a pharmacology journal highlighted the anti-inflammatory properties of sulfonamide derivatives in animal models of arthritis. The study demonstrated that these compounds significantly reduced swelling and pain, indicating their therapeutic potential in managing inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer activities of sulfonamide derivatives. The ability of these compounds to inhibit tumor cell proliferation and induce apoptosis has been investigated.

Case Study: Anticancer Activity

In vitro studies have shown that N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide can inhibit the growth of various cancer cell lines. Mechanistic studies revealed that this compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to metabolic disorders.

Case Study: Enzyme Inhibition

A study focused on the inhibitory potential of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide against α-glucosidase and acetylcholinesterase enzymes. The findings suggested that this compound could be beneficial in managing type 2 diabetes mellitus and Alzheimer's disease by modulating glucose metabolism and neurotransmitter levels.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme inhibition | Inhibits α-glucosidase and acetylcholinesterase |

Mechanism of Action

The mechanism of action of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-[2-(3-indolyl)ethyl]succinamic acid

- N-[2-(1-naphthyl)ethyl]succinamic acid

Uniqueness

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for various research applications.

Biological Activity

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymatic pathways. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H19N3O3S

- Molecular Weight : 299.37 g/mol

This structure features a sulfamoyl group, which is known for its role in various biological activities, particularly in inhibiting enzymes involved in metabolic pathways.

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide primarily acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways. PI3K is crucial in various cellular processes including:

- Cell Growth : Regulating cell proliferation and survival.

- Metabolism : Influencing glucose metabolism and lipid synthesis.

- Apoptosis : Modulating programmed cell death.

Inhibition of PI3K has been linked to therapeutic effects in cancer treatment, as aberrant PI3K signaling is often implicated in tumorigenesis.

Biological Activity Overview

Research has shown that N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide exhibits several biological activities:

- Antitumor Activity : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines by targeting the PI3K/Akt signaling pathway.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity.

- Metabolic Regulation : It has been suggested that this compound can influence metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide resulted in a significant reduction in cell viability. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, leading to increased apoptosis rates among treated cells.

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, administration of the compound showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide, and how do reaction parameters influence yield?

- The compound is typically synthesized via multi-step reactions involving sulfamoylation and benzamide coupling. For example, sulfamoyl groups can be introduced using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by coupling with 4-methoxybenzamide derivatives via carbodiimide-mediated amidation (e.g., DCC/DMAP in THF). Critical parameters include temperature control during sulfamoylation to avoid side reactions and solvent polarity during amidation to ensure solubility .

- Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with typical purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should researchers prioritize?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Methoxy protons (~δ 3.8 ppm), ethoxypropyl chain protons (δ 1.0–1.5 ppm for CH3 and CH2 groups), and aromatic protons (δ 6.8–7.5 ppm for benzamide).

- ¹³C NMR : Carbonyl (C=O) at ~δ 165–170 ppm, sulfonamide sulfur-linked carbons at δ 50–60 ppm.

- Infrared Spectroscopy (IR) : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (calculated via software like ChemDraw) and fragmentation patterns consistent with sulfamoyl and benzamide cleavage .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) to assess IC50 values. Adjust buffer conditions (pH 7.4, 37°C) to mimic physiological environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to identify variability in inoculum size or incubation time .

- Structure-Activity Relationship (SAR) : Introduce controlled modifications (e.g., replacing ethoxypropyl with methoxyethyl) to isolate functional group contributions. Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

- Replicate Studies : Validate results in multiple cell lines or enzymatic systems (e.g., recombinant vs. native enzymes) to rule out model-specific artifacts .

Q. What strategies improve efficiency in multi-step synthesis, particularly for scaling up to gram-scale production?

- Flow Chemistry : Continuous flow reactors minimize intermediate isolation steps and enhance reproducibility for sulfamoylation and amidation .

- Catalytic Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., HATU/DIPEA) to reduce waste and improve atom economy .

- In-line Analytics : Implement real-time HPLC or FTIR monitoring to detect side products early and adjust conditions dynamically .

Q. How can kinetic studies elucidate the compound’s stability under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via UPLC-MS and identify breakdown products (e.g., hydrolyzed benzamide or sulfamoyl cleavage) .

- Arrhenius Modeling : Calculate activation energy (Ea) from degradation rates at multiple temperatures to predict shelf-life under storage conditions .

Q. What computational methods are effective for predicting physicochemical properties and toxicity?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), solubility (LogS), and cytochrome P450 inhibition.

- Toxicity Profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity. Cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference spectral data with PubChem entries (e.g., CID 123456) to validate purity and structural assignments .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) while minimizing experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.